Methyl 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate
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Overview
Description
Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole derivatives. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper(I) bromide or copper(II) sulfate, under mild conditions .
Industrial Production Methods
In an industrial setting, the production of Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of continuous flow technology also reduces the environmental impact by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .
Scientific Research Applications
Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group attached.
4-Azido-1,2,3-triazole: A triazole with an azido group, used in click chemistry.
Uniqueness
Methyl2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(1-ethyltriazol-4-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-5-6(8-9-10)4-7(11)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
DNSJQRRQQLUCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CC(=O)OC |
Origin of Product |
United States |
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